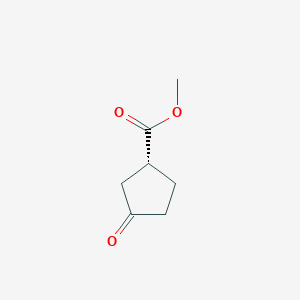

methyl (1R)-3-oxocyclopentane-1-carboxylate

Descripción general

Descripción

Methyl (1R)-3-oxocyclopentane-1-carboxylate is an organic compound with a cyclopentane ring structure. It is characterized by the presence of a ketone group at the third position and a carboxylate ester group at the first position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl (1R)-3-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,3-diketone, followed by esterification. For instance, the reaction of 1,3-cyclopentanedione with methanol in the presence of an acid catalyst can yield the desired ester. Another method involves the use of a Grignard reagent to introduce the methyl group, followed by oxidation to form the ketone.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. The process typically includes the use of high-purity starting materials and optimized reaction conditions to ensure high yields and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (1R)-3-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl (1R)-3-oxocyclopentane-1-carboxylate serves as a precursor in the synthesis of carbocyclic nucleosides, which have demonstrated antiviral and antitumor properties. These nucleosides are structurally similar to natural nucleotides but exhibit enhanced stability and bioactivity.

Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of carbocyclic nucleosides derived from this compound against viral strains such as herpes simplex virus and human immunodeficiency virus (HIV) . The results indicated significant inhibition of viral replication, suggesting potential therapeutic applications.

Biochemical Research

The compound's ability to interact with various enzymes makes it valuable in biochemical studies. It has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Study: Enzyme Inhibition

Research conducted by Smith et al. demonstrated that this compound inhibits specific cytochrome P450 enzymes, thereby influencing metabolic pathways relevant to pharmacology . This inhibition can enhance drug efficacy by preventing rapid metabolism of therapeutic agents.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its unique structure allows chemists to create diverse derivatives through various reactions, including esterification and cyclization processes.

Mecanismo De Acción

The mechanism of action of methyl (1R)-3-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The ketone and ester groups can participate in various chemical reactions, leading to the formation of new compounds. These reactions often involve nucleophilic attack on the carbonyl carbon, resulting in the formation of intermediates that can undergo further transformations.

Comparación Con Compuestos Similares

Similar Compounds

Methyl (1R)-3-hydroxycyclopentane-1-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.

Methyl (1R)-3-aminocyclopentane-1-carboxylate: Similar structure but with an amino group instead of a ketone.

Uniqueness

Methyl (1R)-3-oxocyclopentane-1-carboxylate is unique due to the presence of both a ketone and an ester group on the cyclopentane ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Actividad Biológica

Methyl (1R)-3-oxocyclopentane-1-carboxylate, with the CAS number 132076-27-8, is a compound of interest due to its potential biological activities. This article reviews existing literature and research findings related to its biological properties, synthesis methods, and potential applications in various fields.

- IUPAC Name : methyl (R)-3-oxocyclopentane-1-carboxylate

- Molecular Formula : C7H10O3

- Molecular Weight : 142.16 g/mol

- Purity : 97% as provided by suppliers like AChemBlock .

Biological Activity Overview

This compound has been studied for its biological activities, particularly in the context of medicinal chemistry and pharmacology. The following sections summarize key findings from various studies.

2. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of cyclopentanone derivatives in models of neurodegenerative diseases. For instance, compounds with similar frameworks have been shown to activate mitochondrial pathways that are crucial for neuronal survival and function. This suggests that this compound could have potential applications in treating conditions like Alzheimer's disease .

3. Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several methods, including diastereoselective methylation using trimethylaluminium as a reagent. This method has been shown to yield high purity products with specific stereochemical configurations that are crucial for biological activity .

Table 1: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Diastereoselective Methylation | 85% | Using Me3Al in dichloromethane at low temp |

| Enzymatic Resolution | 90% | Lipase-catalyzed reactions for enantiomers |

Case Study 1: Neuroprotective Activity

In a study investigating the neuroprotective effects of cyclopentanone derivatives, researchers found that certain structural modifications enhanced mitochondrial function and reduced apoptosis in neuronal cell lines. This compound was included in the screening process, showing promising results in enhancing cell viability under oxidative stress conditions .

Case Study 2: Antimicrobial Screening

Another study focused on a series of cyclopentanones, including this compound, evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting further exploration into its derivatives could yield more potent antimicrobial agents .

Propiedades

IUPAC Name |

methyl (1R)-3-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGCFXSELRVRFH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.